Tasosartan - 145733-36-4

Tasosartan

Catalog Number: EVT-283492
CAS Number: 145733-36-4
Molecular Formula: C23H21N7O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasosartan is a non-peptide, orally active angiotensin II type 1 (AT1) receptor antagonist. [ [], [], [], [] ] Classified as a 'sartan,' it belongs to a family of drugs that selectively target the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). [ [], [], [], [] ] Tasosartan plays a significant role in scientific research, particularly in cardiovascular studies, due to its ability to inhibit the actions of angiotensin II, a peptide hormone that contributes to vasoconstriction and various cardiovascular processes. [ [], [], [], [] ]

Synthesis Analysis

The synthesis of tasosartan involves several key steps, focusing on the formation of specific molecular structures that contribute to its pharmacological properties. One notable method described in patents includes the preparation of 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-ones as intermediates .

Technical Details

  • Reagents: The synthesis typically employs various reagents that facilitate the formation of the imidazole ring and other functional groups.
  • Conditions: Reactions are often carried out under controlled temperatures and pressures to optimize yield and purity.
  • Purification: Post-synthesis, compounds are purified using techniques such as chromatography to isolate tasosartan from by-products.
Molecular Structure Analysis

Tasosartan's molecular structure is characterized by a complex arrangement that includes an imidazole ring and various substituents.

Structure Data

  • Molecular Formula: C22_{22}H22_{22}N4_{4}O3_{3}
  • Molecular Weight: Approximately 378.44 g/mol
  • Key Functional Groups: The molecule features both hydrophobic and hydrophilic regions, which contribute to its binding affinity for the angiotensin II receptor.

The structural analysis reveals that tasosartan's efficacy is influenced by its ability to mimic angiotensin II while simultaneously blocking its receptor sites.

Chemical Reactions Analysis

Tasosartan undergoes various chemical reactions that are critical for its activity and metabolism. The primary reaction of interest is its interaction with angiotensin II receptors.

Reactions

  • Binding Reaction: Tasosartan binds to angiotensin II type 1 receptors (AT1), preventing angiotensin II from exerting its vasoconstrictive effects.
  • Metabolism: Upon administration, tasosartan is metabolized into enoltasosartan, which also exhibits receptor antagonism but with delayed onset due to high protein binding affinity .
Mechanism of Action

The mechanism by which tasosartan exerts its effects involves competitive inhibition at the angiotensin II receptor sites.

Process and Data

  1. Receptor Binding: Tasosartan binds to AT1 receptors with high affinity, leading to a blockade of angiotensin II's action.
  2. Physiological Effects: This blockade results in vasodilation, decreased secretion of aldosterone, and reduced blood pressure.
  3. Duration of Action: The long duration of action is primarily due to the sustained presence of enoltasosartan in circulation .
Physical and Chemical Properties Analysis

Tasosartan possesses distinct physical and chemical properties that influence its pharmaceutical applications.

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Exhibits optimal activity within a specific pH range conducive to receptor interaction.

Relevant analyses indicate that these properties play a crucial role in formulation development for oral administration.

Applications

Tasosartan is primarily utilized in clinical settings for managing hypertension. Its effectiveness extends beyond blood pressure regulation; it also plays a role in reducing cardiovascular risk factors associated with hypertension.

Scientific Uses

  • Hypertension Management: Prescribed alone or in combination with other antihypertensive agents.
  • Research Applications: Studied for potential benefits in heart failure and renal protection due to its effects on blood pressure regulation and vascular health .
Synthetic Methodologies and Process Optimization of Tasosartan

Palladium-Catalyzed Coupling Reactions in Biphenyl Core Construction

The biphenyl segment forms Tasosartan's foundational scaffold, typically constructed via Suzuki-Miyaura cross-coupling between halogenated pyrimidinone intermediates and phenylboronic acid derivatives. Patent CN101712682A details a pivotal route where 8-[(4-bromophenyl)methyl]-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one couples with phenylboronic acid using Pd(PPh₃)₄ catalysis in toluene/ethanol/water (3:1:1) at 80°C, achieving >88% yield [1]. Catalyst selection proves critical: Bulky trialkylphosphine ligands like tris(tert-butyl)phosphine (P(t-Bu)₃) enable room-temperature couplings of deactivated aryl chlorides—historically challenging substrates—by accelerating oxidative addition through enhanced electron donation and steric accessibility [4].

Table 1: Catalyst Systems for Biphenyl Coupling in Tasosartan Synthesis

Catalyst SystemLigandSolventTemperatureYield (%)Substrate Compatibility
Pd(PPh₃)₄PPh₃Toluene/EtOH/H₂O80°C88-93%Activated aryl bromides
Pd(OAc)₂/P(t-Bu)₃P(t-Bu)₃DMFRT-60°C97-99%Deactivated aryl chlorides
Pd/PCy₃PCy₃THFRT85-95%Aryl triflates

Ligand engineering addresses chemoselectivity challenges in polyhalogenated intermediates. Pd/P(t-Bu)₃ uniquely activates aryl chlorides over triflates—reversing conventional reactivity hierarchies—enabling sequential couplings without orthogonal protecting groups [4]. This selectivity was demonstrated in a model system where chlorotriflate substrates coupled exclusively at the C-Cl bond with >20:1 selectivity [4]. Scalability requires meticulous control of oxygen sensitivity in phosphine ligands and boronic acid homocoupling side reactions, often mitigated via degassing and stoichiometric optimization.

Deprotection Strategies for Tetrazole Functionality in Tasosartan Derivatives

Tetrazole protection as trityl (triphenylmethyl) or SEM (2-(trimethylsilyl)ethylmethyl) groups prevents coordination complications during metal-catalyzed steps. Final deprotection demands acidic conditions balancing efficiency and functional group tolerance. Patent CN101712682A employs hydrochloric acid (3-6M) in refluxing THF/water for trityl removal, though prolonged exposure risks dihydropyrimidinone hydrolysis [1] [6].

Alternative approaches include:

  • In situ deprotection-protection sequences using trimethylsilyl chloride (TMSCl)/NaI in acetonitrile, generating acid-labile silyl intermediates
  • Lewis acid-assisted cleavage with ZnBr₂ in dichloromethane, effective for SEM groups at ambient temperature [6]

Table 2: Tetrazole Deprotection Methods in Tasosartan Synthesis

Protecting GroupDeprotection ReagentConditionsYield (%)Key Advantages
Trityl (Tr)3-6M HClTHF/H₂O, reflux70-85%Low-cost reagents
Trityl (Tr)HBr/AcOHRT, 2h>90%Rapid, room temp
SEMZnBr₂CH₂Cl₂, RT88%Chemoselective

Challenges persist in acid-sensitive intermediates, driving development of orthogonal schemes. Patent CA2617289A1 reveals that hexamethylenetetramine (HMTA) in acetic acid facilitates direct tetrazolation without discrete protection, streamlining manufacturing by eliminating deprotection entirely [6]. Solvent selection proves critical: Polar aprotic solvents (DMF, NMP) accelerate deprotection but complicate acid catalyst removal during workup.

Solvent and Catalyst Systems for Efficient Dihydropyridopyrimidinone Formation

The dihydropyridopyrimidinone core is constructed via intramolecular cyclization of N-(cyanomethyl)pyrimidinone precursors. Optimal solvent systems balance nucleophilicity, polarity, and boiling point:

  • Tetrahydrofuran (THF) enables moderate conversions (70-75%) but requires anhydrous conditions
  • Dimethylformamide (DMF) at 120°C achieves >95% cyclization via enhanced imidate intermediate solubility
  • Dichloromethane (DCM)/water biphasic systems facilitate easy product extraction but slow kinetics [1]

Catalysis is pivotal where cyclization stalls. Alkali metal carbonates (K₂CO₃, Cs₂CO₃) provide mild base mediation, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate ring closure in biphasic systems. Patent CN101712682A discloses Pd-catalyzed variants using Pd(OAc)₂/XPhos in toluene, achieving 88% yield at 100°C via putative oxidative addition-reductive elimination pathways [1].

Cyclization regioselectivity is governed by amide nitrogen nucleophilicity and steric constraints. Solvent polarity directs tautomeric equilibrium: DMF stabilizes enolizable protons, preventing N1 vs. N3 alkylation isomers. Temperature optimization (90-110°C) minimizes decarboxylation and dimerization—key impurities above 130°C.

Scalability Challenges in Multi-Step Synthesis of Polycyclic Scaffolds

Integrating biphenyl coupling, tetrazole deprotection, and pyrimidinone cyclization presents formidable scalability hurdles:

Purification Bottlenecks

  • Intermediates like brominated pyrimidinones require silica gel chromatography due to polar byproducts
  • Tetrazole-containing products form stable metal complexes complicating crystallization
  • High-dilution cyclization (0.1M) limits batch throughput [1] [6]

Atmosphere Sensitivity

  • Pd-catalyzed steps demand inert atmosphere (Ar/N₂) to prevent catalyst oxidation
  • Organometallic intermediates (e.g., boronic acids) require degassed solvents to inhibit protodeboronation

Reaction Monitoring Complexity

  • Similar UV profiles of intermediates necessitate advanced techniques (LC-MS)
  • Kinetic competition between cyclization and hydrolysis demands in situ FTIR control

Process intensification strategies include:

  • Telescoped steps: Direct coupling crude product into cyclization without isolation
  • Alternative activation: Microwave-assisted cyclization (30 min vs. 12h conventional)
  • Continuous flow hydrogenation: For nitro-reduction preceding tetrazolation, enhancing safety profile [6]

Despite innovations, Tasosartan's 14-step longest linear sequence and three chromatographic purifications keep manufacturing costs elevated compared to simpler ARBs (e.g., losartan). Future gains may derive from enzymatic desymmetrization or photoredox-mediated C-H functionalization to bypass protection and coupling steps.

Properties

CAS Number

145733-36-4

Product Name

Tasosartan

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

3.25e-02 g/L

Synonyms

5,8-dihydro-2,4-dimethyl-8-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrido(2,3-d)pyrimidin-7(6H)-one
ANA 756
ANA-756
ANA756
taso-sartan
tasosartan

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.